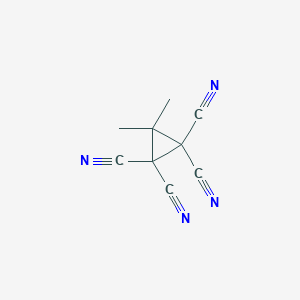
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C9H6N4 It is known for its unique structure, which includes a cyclopropane ring substituted with four nitrile groups and two methyl groups
Métodos De Preparación
The synthesis of 3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclopropane derivatives with nitrile-containing reagents. One common method includes the cycloaddition of tetracyanoethylene with suitable cyclopropane precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Análisis De Reacciones Químicas
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms using reagents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity with nucleophiles makes it useful in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile involves its ability to undergo nucleophilic substitution reactions. This reactivity allows it to interact with various biological molecules, potentially leading to the inhibition of specific enzymes or the modification of nucleic acids. The compound’s structure enables it to form stable complexes with nucleophiles, which can disrupt normal cellular processes .
Comparación Con Compuestos Similares
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile can be compared to other cyclopropane derivatives with multiple nitrile groups. Similar compounds include:
1,1,2,2-Tetracyanocyclopropane: This compound lacks the methyl groups present in this compound, which can affect its reactivity and applications.
Cyclobutane-1,1,2,2-tetracarbonitrile: This compound has a similar nitrile substitution pattern but differs in the ring size, leading to different chemical properties and reactivity.
Propiedades
Número CAS |
13017-67-9 |
|---|---|
Fórmula molecular |
C9H6N4 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H6N4/c1-7(2)8(3-10,4-11)9(7,5-12)6-13/h1-2H3 |
Clave InChI |
JIEYOKFTSKQLLP-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
SMILES canónico |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
Key on ui other cas no. |
13017-67-9 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















